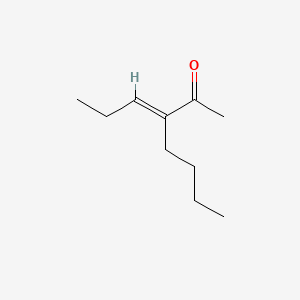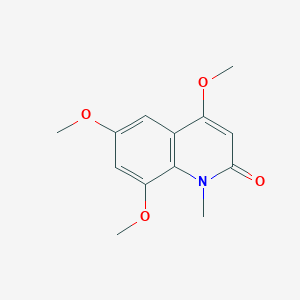
(1-Chloroethane-1,1-diyl)bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloroethane-1,1-diyl)bis(trimethylsilane) is an organosilicon compound with the molecular formula C8H21ClSi2. This compound is characterized by the presence of a chloroethane group bonded to two trimethylsilane groups. Organosilicon compounds like this one are widely used in various chemical applications due to their unique properties, such as chemical inertness and large molecular volume.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloroethane-1,1-diyl)bis(trimethylsilane) typically involves the reaction of chloroethane with trimethylsilyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of (1-Chloroethane-1,1-diyl)bis(trimethylsilane) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloroethane-1,1-diyl)bis(trimethylsilane) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as alkoxides or amines, to form new compounds.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding ethane derivative.
Oxidation Reactions: Oxidation of
Propiedades
Número CAS |
27484-02-2 |
|---|---|
Fórmula molecular |
C8H21ClSi2 |
Peso molecular |
208.87 g/mol |
Nombre IUPAC |
(1-chloro-1-trimethylsilylethyl)-trimethylsilane |
InChI |
InChI=1S/C8H21ClSi2/c1-8(9,10(2,3)4)11(5,6)7/h1-7H3 |
Clave InChI |
ADSHYYLHYLFFPN-UHFFFAOYSA-N |
SMILES canónico |
CC([Si](C)(C)C)([Si](C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



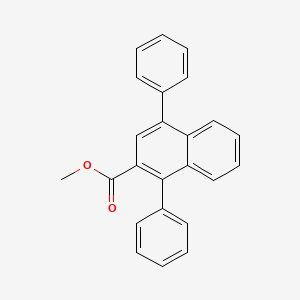

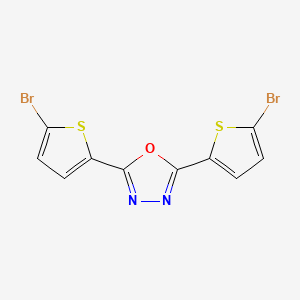


![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)

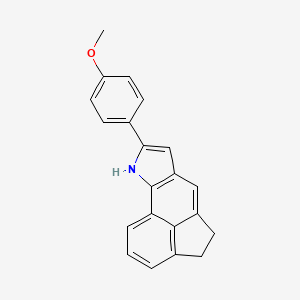
![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
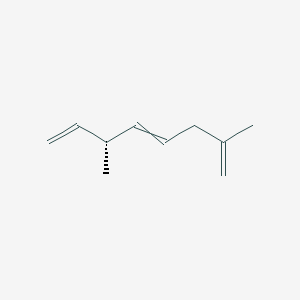
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
